molecular formula C22H30Cl2N4O2Pt B12703609 Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, chloride, (SP-4-2)- CAS No. 138776-40-6

Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, chloride, (SP-4-2)-

Cat. No.: B12703609
CAS No.: 138776-40-6
M. Wt: 648.5 g/mol
InChI Key: AFMBHSYTIJWSSO-UHFFFAOYSA-L
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Description

Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- is a complex compound that combines platinum with an anthracenedione derivative and an ethylenediamine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- typically involves multiple steps:

    Formation of the Anthracenedione Derivative: The anthracenedione derivative can be synthesized by reacting 9,10-anthracenedione with 6-aminohexylamine under controlled conditions.

    Coordination with Platinum: The anthracenedione derivative is then reacted with a platinum(II) precursor, such as platinum(II) chloride, in the presence of 1,2-ethanediamine. This step involves the formation of a coordination complex where the platinum ion is coordinated with the anthracenedione derivative and the ethylenediamine ligand.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted with other ligands, such as water or other anions, under appropriate conditions.

    Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state and affecting the overall properties of the compound.

    Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Typically involve aqueous solutions and mild temperatures.

    Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coordination Reactions: Often performed in organic solvents with controlled pH and temperature.

Major Products

    Substitution Products: New complexes with different ligands.

    Oxidation/Reduction Products: Complexes with altered oxidation states of platinum.

    Coordination Products: Multi-metallic or multi-ligand complexes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation.

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

Biology and Medicine

    Anticancer Research: The compound’s ability to interact with DNA makes it a candidate for anticancer drug development.

    Biological Imaging: Its fluorescent properties can be utilized in imaging techniques to study biological processes.

Industry

    Sensors: Used in the development of sensors for detecting various chemical and biological substances.

Mechanism of Action

The mechanism of action of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting their structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in anticancer therapies. The platinum center plays a crucial role in binding to the DNA, while the anthracenedione moiety enhances the compound’s ability to intercalate into the DNA helix.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a different ligand structure.

    Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.

Uniqueness

    Ligand Structure: The combination of the anthracenedione derivative and ethylenediamine ligand in Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- provides unique properties, such as enhanced DNA intercalation and potential for targeted therapy.

    Chemical Stability: The specific coordination environment around the platinum center can offer improved stability and reduced side effects compared to other platinum-based compounds.

Properties

CAS No.

138776-40-6

Molecular Formula

C22H30Cl2N4O2Pt

Molecular Weight

648.5 g/mol

IUPAC Name

1-(6-aminohexylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);dichloride

InChI

InChI=1S/C20H22N2O2.C2H8N2.2ClH.Pt/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23;3-1-2-4;;;/h3-4,7-11,22H,1-2,5-6,12-13,21H2;1-4H2;2*1H;/q;;;;+2/p-2

InChI Key

AFMBHSYTIJWSSO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(CN)N.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

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